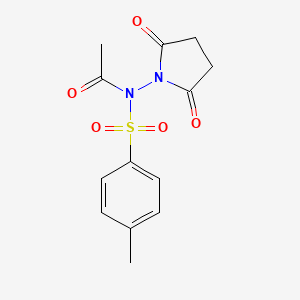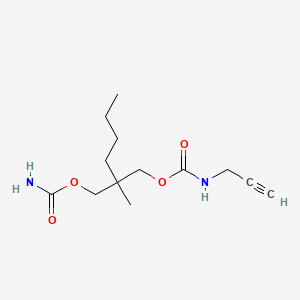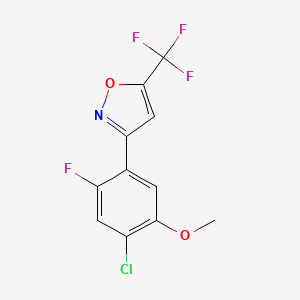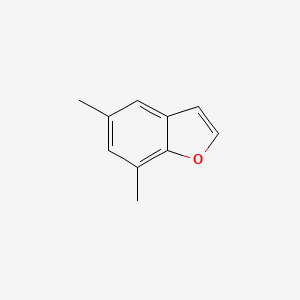![molecular formula C22H20Br2N2O4 B12898239 n-{3,5-Dibromo-4-[(4-methyl-2-propylquinolin-6-yl)oxy]benzoyl}glycine CAS No. 918946-65-3](/img/structure/B12898239.png)
n-{3,5-Dibromo-4-[(4-methyl-2-propylquinolin-6-yl)oxy]benzoyl}glycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,5-Dibromo-4-((4-methyl-2-propylquinolin-6-yl)oxy)benzamido)acetic acid is a complex organic compound with the molecular formula C22H20Br2N2O4 and a molecular weight of 536.21 g/mol . This compound is characterized by the presence of bromine atoms, a quinoline moiety, and an acetic acid group, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dibromo-4-((4-methyl-2-propylquinolin-6-yl)oxy)benzamido)acetic acid typically involves multiple steps, including the formation of the quinoline core, bromination, and subsequent coupling reactions. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This reaction employs palladium catalysts and boron reagents to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to enhance reaction efficiency and product purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3,5-Dibromo-4-((4-methyl-2-propylquinolin-6-yl)oxy)benzamido)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove bromine atoms or reduce other functional groups.
Substitution: Halogen atoms, such as bromine, can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction can produce dehalogenated compounds.
Wissenschaftliche Forschungsanwendungen
2-(3,5-Dibromo-4-((4-methyl-2-propylquinolin-6-yl)oxy)benzamido)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is investigated for potential therapeutic applications, including antimicrobial and anticancer properties.
Medicine: Research focuses on its potential as a drug candidate for treating various diseases.
Industry: It is utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(3,5-Dibromo-4-((4-methyl-2-propylquinolin-6-yl)oxy)benzamido)acetic acid involves its interaction with specific molecular targets and pathways. The quinoline moiety is known to interact with DNA and enzymes, potentially inhibiting their function. The bromine atoms may enhance the compound’s reactivity and binding affinity to biological targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(3,5-Dibromo-4-((4-methylquinolin-6-yl)oxy)benzamido)acetic acid
- 2-(3,5-Dibromo-4-((4-propylquinolin-6-yl)oxy)benzamido)acetic acid
Uniqueness
The presence of both the 4-methyl-2-propylquinolin-6-yl group and the dibromo substitution pattern distinguishes 2-(3,5-Dibromo-4-((4-methyl-2-propylquinolin-6-yl)oxy)benzamido)acetic acid from similar compounds. This unique structure contributes to its specific chemical reactivity and potential biological activity.
Eigenschaften
CAS-Nummer |
918946-65-3 |
|---|---|
Molekularformel |
C22H20Br2N2O4 |
Molekulargewicht |
536.2 g/mol |
IUPAC-Name |
2-[[3,5-dibromo-4-(4-methyl-2-propylquinolin-6-yl)oxybenzoyl]amino]acetic acid |
InChI |
InChI=1S/C22H20Br2N2O4/c1-3-4-14-7-12(2)16-10-15(5-6-19(16)26-14)30-21-17(23)8-13(9-18(21)24)22(29)25-11-20(27)28/h5-10H,3-4,11H2,1-2H3,(H,25,29)(H,27,28) |
InChI-Schlüssel |
XEUOUHCNSVPTRE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=NC2=C(C=C(C=C2)OC3=C(C=C(C=C3Br)C(=O)NCC(=O)O)Br)C(=C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl 3-{2-methyl-4-[4-(methylsulfanyl)phenyl]-1,3-oxazol-5-yl}propanoate](/img/structure/B12898162.png)


![Carbonic acid, 5,7-dihydroindolo[2,3-b]carbazol-6-yl ethyl ester](/img/structure/B12898198.png)


![1,2,3-Trichloro-6-fluorodibenzo[b,d]furan](/img/structure/B12898218.png)


![Ethanone, 1-[4-bromo-7-(diphenylmethoxy)-2-benzofuranyl]-](/img/structure/B12898240.png)

![2,8-Bis((4-nitrobenzyl)sulfonyl)dibenzo[b,d]furan](/img/structure/B12898250.png)
